(Pentachlorophenyl)methyl 2-ethyl-3-methylbutanoate
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Overview
Description
(Pentachlorophenyl)methyl 2-ethyl-3-methylbutanoate is an organic compound with the molecular formula C14H15Cl5O2 It is characterized by the presence of a pentachlorophenyl group attached to a methyl 2-ethyl-3-methylbutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Pentachlorophenyl)methyl 2-ethyl-3-methylbutanoate typically involves the esterification of 2-ethyl-3-methylbutanoic acid with (Pentachlorophenyl)methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include refluxing the reactants in an organic solvent like toluene or dichloromethane for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Pentachlorophenyl)methyl 2-ethyl-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pentachlorophenyl group, where chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(Pentachlorophenyl)methyl 2-ethyl-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Pentachlorophenyl)methyl 2-ethyl-3-methylbutanoate involves its interaction with specific molecular targets. The pentachlorophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The ester moiety may undergo hydrolysis to release active metabolites that exert biological effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- (Pentachlorophenyl)methyl acetate
- (Pentachlorophenyl)methyl propanoate
- (Pentachlorophenyl)methyl butanoate
Uniqueness
(Pentachlorophenyl)methyl 2-ethyl-3-methylbutanoate is unique due to the presence of the 2-ethyl-3-methylbutanoate moiety, which imparts distinct chemical and physical properties compared to other similar compounds
Properties
CAS No. |
62391-65-5 |
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Molecular Formula |
C14H15Cl5O2 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl)methyl 2-ethyl-3-methylbutanoate |
InChI |
InChI=1S/C14H15Cl5O2/c1-4-7(6(2)3)14(20)21-5-8-9(15)11(17)13(19)12(18)10(8)16/h6-7H,4-5H2,1-3H3 |
InChI Key |
OFEWIIKWCCJBPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)C(=O)OCC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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